(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol is a chemical compound with the molecular formula C13H17NO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol typically involves the reaction of indene with piperidine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product. The reaction conditions often include controlled temperature and pressure to ensure the formation of the spiro compound.
Industrial Production Methods
In an industrial setting, the production of (2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrospiro[indene-1,4’-piperidine]: A closely related compound with similar structural features.
Spiro[indene-1,4’-piperidine] derivatives: Various derivatives with different functional groups attached to the spiro structure.
Uniqueness
(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol is unique due to the presence of the methanol group, which can participate in additional chemical reactions and interactions compared to its analogs. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylmethanol |
InChI |
InChI=1S/C14H19NO/c16-10-11-9-14(5-7-15-8-6-14)13-4-2-1-3-12(11)13/h1-4,11,15-16H,5-10H2 |
InChI Key |
MVBXGBJXKVIZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(C3=CC=CC=C23)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.